molecular formula C12H14O3 B1666532 Acetyleugenol CAS No. 93-28-7

Acetyleugenol

Cat. No. B1666532
CAS RN: 93-28-7
M. Wt: 206.24 g/mol
InChI Key: SCCDQYPEOIRVGX-UHFFFAOYSA-N
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Description

Eugenyl acetate, also known as 4-allyl-2-methoxyphenyl acetate, is a phenylpropanoid compound derived from eugenol. It is a pale yellow liquid with a slightly fruity, clove-like odor. Eugenyl acetate is commonly found in clove oil and is known for its flavoring, antioxidant, and antimicrobial properties .

Scientific Research Applications

Eugenyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

Eugenyl acetate exerts its effects through various mechanisms:

    Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis.

    Antioxidant Action: It scavenges free radicals and inhibits the generation of reactive oxygen species.

    Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Analgesic Action: It interferes with action potential conduction, reducing pain sensation.

Similar Compounds:

    Eugenol: The parent compound of eugenyl acetate, known for its antimicrobial and analgesic properties.

    Isoeugenol: A structural isomer of eugenol with similar biological activities.

    Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial properties.

Uniqueness of Eugenyl Acetate: Eugenyl acetate is unique due to its acetyl group, which enhances its stability and modifies its biological activity. This makes it a valuable compound in various applications, particularly in the food and pharmaceutical industries .

Safety and Hazards

When handling Acetyleugenol, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It should be stored under an inert atmosphere .

Future Directions

Acetyleugenol and its indole and phenyl analogues have shown a promising anti-TB potential targeting PknE/B Protein Kinases . This opens the door for further comprehensive studies on these this compound analogues with in vitro and in vivo experiments to validate and get more insights into their mechanisms of action .

Biochemical Analysis

Biochemical Properties

Eugenol acetate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of eugenol acetate is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Eugenol acetate can inhibit the activity of these enzymes, leading to altered metabolic pathways and potential drug interactions . Additionally, eugenol acetate has been shown to interact with antioxidant enzymes, such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .

Cellular Effects

Eugenol acetate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, eugenol acetate can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses . By inhibiting NF-κB activation, eugenol acetate can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, eugenol acetate has been reported to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . This compound also affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of eugenol acetate involves several key processes. At the molecular level, eugenol acetate can bind to specific receptors and enzymes, altering their activity and function. For example, eugenol acetate has been shown to bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity . This binding interaction can lead to the accumulation of certain metabolites and the inhibition of metabolic pathways. Additionally, eugenol acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins . This can result in changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eugenol acetate can change over time due to its stability, degradation, and long-term effects on cellular function. Eugenol acetate is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative stress . Over time, the degradation products of eugenol acetate can accumulate and potentially alter its biological activity. Long-term studies have shown that eugenol acetate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations when studying the biochemical properties of eugenol acetate.

Dosage Effects in Animal Models

The effects of eugenol acetate can vary with different dosages in animal models. At low doses, eugenol acetate has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, eugenol acetate can induce toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these adverse effects varies depending on the species and the route of administration. In some animal models, eugenol acetate has been reported to cause dose-dependent changes in behavior, body weight, and organ function . These dosage effects highlight the importance of careful dose selection in experimental studies involving eugenol acetate.

Metabolic Pathways

Eugenol acetate is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of eugenol acetate involves the acetylation of eugenol by acetyltransferase enzymes . Once formed, eugenol acetate can undergo further metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of eugenol acetate are complex and involve multiple enzymes and cofactors, highlighting the intricate nature of its biochemical interactions.

Transport and Distribution

The transport and distribution of eugenol acetate within cells and tissues are mediated by various transporters and binding proteins. Eugenol acetate can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, eugenol acetate can bind to intracellular proteins, such as albumin and glutathione S-transferases, which can influence its distribution and localization . The distribution of eugenol acetate within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . These transport and distribution mechanisms play a crucial role in determining the bioavailability and biological activity of eugenol acetate.

Subcellular Localization

The subcellular localization of eugenol acetate can affect its activity and function. Eugenol acetate has been shown to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, eugenol acetate can interact with cytosolic enzymes and proteins, influencing their activity and function . In the nucleus, eugenol acetate can modulate gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, eugenol acetate can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation and reactive oxygen species production . The subcellular localization of eugenol acetate is an important determinant of its biochemical properties and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eugenyl acetate is typically synthesized through the acetylation of eugenol. The reaction involves the use of acetic anhydride as the acetylating agent and is often catalyzed by lipases in a liquid formulation. The reaction is carried out at an optimized temperature of 55°C with a molar ratio of acetic anhydride to eugenol of 1:1. Under these conditions, a high conversion rate of 91.80% can be achieved within 2 hours .

Industrial Production Methods: In industrial settings, eugenyl acetate is produced by extracting eugenol from clove oil using steam distillation or solvent extraction methods. The extracted eugenol is then subjected to acetylation using acetic anhydride. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Eugenyl acetate undergoes various chemical reactions, including:

    Oxidation: Eugenyl acetate can be oxidized to form eugenol quinone.

    Reduction: It can be reduced to form eugenol.

    Substitution: Eugenyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCDQYPEOIRVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052624
Record name (2-Methoxy-4-prop-2-enylphenyl) acetate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Aceteugenol
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CAS RN

93-28-7
Record name Eugenyl acetate
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Record name Acetyleugenol
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Record name Eugenol acetate
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Record name (2-Methoxy-4-prop-2-enylphenyl) acetate
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Record name EUGENOL ACETATE
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Record name Aceteugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 - 31 °C
Record name Aceteugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into a three-neck, 5000 ml round bottom flask equipped with an addition funnel, mechanical stirrer, condenser, thermometer, heating mantle and nitrogen inserting tube is charged eugenol (2,519 grams, 15.3 moles). The eugenol was heated to 75° C. The acetic anhydride (1554 grams, 15.2 moles) was added with stirring over a one-hour period. The reaction mixture was then heated to 140° C. and stirred for 3 hours. The acetic acid by-product from the acylation reaction was stripped from the reaction mixture at 36° C. and 0.15 mm Hg pressure. The reaction produced 3-(4-acetoxy-3-methoxyphenyl)propene (3134 grams, 99.3 percent yield.)
Quantity
15.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1554 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of eugenyl acetate?

A1: Eugenyl acetate has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.

Q2: What spectroscopic data is available for the structural characterization of eugenyl acetate?

A2: Researchers commonly employ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and gas chromatography-mass spectrometry (GC-MS) for the structural characterization of eugenyl acetate. [, , ]

Q3: How does the structure of eugenyl acetate compare to eugenol?

A3: Eugenyl acetate is the acetate ester derivative of eugenol. Structurally, it differs from eugenol by the presence of an acetyl group (CH3CO-) attached to the phenolic hydroxyl group of eugenol. [, ]

Q4: What are the primary biological activities of eugenyl acetate?

A4: Eugenyl acetate exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. [, , , , ]

Q5: How does the antibacterial activity of eugenyl acetate compare to eugenol?

A5: Studies show that both eugenyl acetate and eugenol exhibit antibacterial activity, with some variations in potency against different bacterial strains. For instance, one study found eugenyl acetate to have a larger inhibition zone against Listeria monocytogenes compared to other tested bacteria. [, ] Additionally, research suggests that eugenol might have stronger antibacterial activity against certain strains like Staphylococcus aureus and Pseudomonas aeruginosa. []

Q6: What is the potential of eugenyl acetate as an insecticide?

A6: Research indicates that eugenyl acetate possesses acaricidal activity against storage mites (Tyrophagus putrescentiae) and dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus). [, ] Further studies are warranted to explore its potential as a viable insecticide.

Q7: What are the potential applications of eugenyl acetate in the pharmaceutical industry?

A7: Eugenyl acetate's diverse biological activities make it a promising candidate for pharmaceutical applications, particularly in developing antimicrobial and anti-inflammatory agents. [, , ]

Q8: How does the solubility of eugenyl acetate impact its bioavailability?

A8: Eugenyl acetate has limited water solubility, which can hinder its bioavailability. Researchers are exploring formulation strategies, such as incorporating polyethylene glycol (PEG), to improve its solubility and enhance its therapeutic potential. [, ]

Q9: Are there any known toxicity concerns associated with eugenyl acetate?

A9: While generally considered safe at low concentrations, eugenyl acetate can exhibit toxicity at higher doses. Research on Artemia salina suggests that eugenyl acetate might be more toxic than eugenol. [, ] Further toxicological studies are essential to determine its safety profile comprehensively.

Q10: How is eugenyl acetate typically synthesized?

A10: Eugenyl acetate is commonly synthesized through the esterification of eugenol with acetic anhydride. This reaction can be facilitated using various catalysts, including strong acids, enzymes, and heterogeneous catalysts. [, , ]

Q11: What are the advantages of using heterogeneous catalysts in eugenyl acetate synthesis?

A11: Heterogeneous catalysts offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. [, ]

Q12: What is the role of microwave radiation in the production of eugenyl acetate?

A12: Microwave radiation can be employed to accelerate the esterification reaction, leading to a faster and more efficient synthesis of eugenyl acetate. [, ] Studies demonstrate that microwave heating can significantly enhance the reaction rate compared to conventional heating methods. []

Q13: Can eugenyl acetate be produced through enzymatic esterification?

A13: Yes, enzymatic esterification using immobilized lipases, such as Novozym 435, offers a greener alternative for eugenyl acetate production. [, , ] This method often operates at milder reaction conditions and exhibits high selectivity.

Q14: What factors influence the yield and quality of eugenyl acetate during extraction from natural sources?

A14: Factors like geographical origin, plant part used (bud, leaf, or stem), and extraction method (e.g., hydrodistillation, steam distillation, supercritical fluid extraction) can significantly affect the yield and composition of clove essential oil, including its eugenyl acetate content. [, , ]

Q15: How does the grinding procedure impact the supercritical fluid extraction of eugenyl acetate from clove buds?

A15: Research suggests that the grinding procedure employed before supercritical fluid extraction significantly influences the extraction yield of eugenyl acetate and other volatile compounds from clove buds. [] Optimal grinding procedures can enhance the extraction efficiency and potentially improve the quality of the extract.

Q16: What are some promising areas for future research on eugenyl acetate?

A16: Future research on eugenyl acetate can focus on:

  • Structure-Activity Relationship (SAR) studies: Investigating the impact of structural modifications on its activity and exploring the development of novel derivatives with enhanced potency and selectivity. [, ]

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